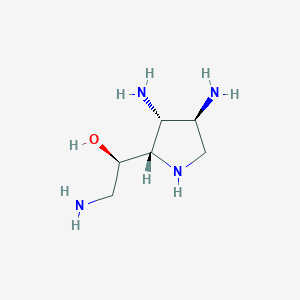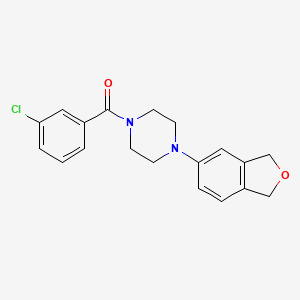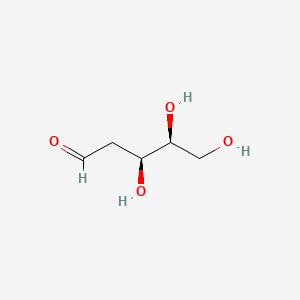![molecular formula C13H9NOS B15203923 [4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
[4-(5-Formyl-2-thienyl)phenyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(5-Formyl-2-thienyl)phenyl]acetonitrile: is an organic compound with the molecular formula C13H9NOS . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a formyl group and a phenylacetonitrile moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Formyl-2-thienyl)phenyl]acetonitrile typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base and a solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(5-Formyl-2-thienyl)phenyl]acetonitrile can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the formyl group can yield alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like reflux in an appropriate solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [4-(5-Formyl-2-thienyl)phenyl]acetonitrile serves as a building block for the construction of more complex molecules.
Biology and Medicine: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems .
Industry: In the field of materials science, this compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism by which [4-(5-Formyl-2-thienyl)phenyl]acetonitrile exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Thiophene: A sulfur-containing heterocycle that serves as the core structure for [4-(5-Formyl-2-thienyl)phenyl]acetonitrile.
Phenylacetonitrile: A compound with a similar phenylacetonitrile moiety but lacking the thiophene ring.
Formylthiophene: A derivative of thiophene with a formyl group, similar to the formyl group in this compound.
Uniqueness: The uniqueness of this compound lies in its combination of the thiophene ring, formyl group, and phenylacetonitrile moiety. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C13H9NOS |
|---|---|
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
2-[4-(5-formylthiophen-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C13H9NOS/c14-8-7-10-1-3-11(4-2-10)13-6-5-12(9-15)16-13/h1-6,9H,7H2 |
InChI-Schlüssel |
WZRYAQACBOCUAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC#N)C2=CC=C(S2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


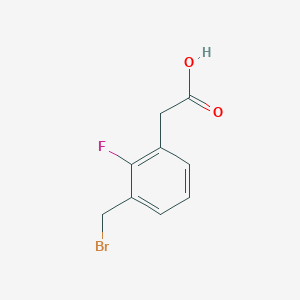
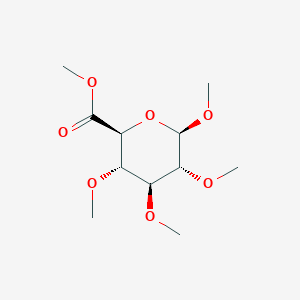

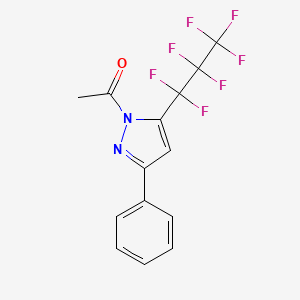
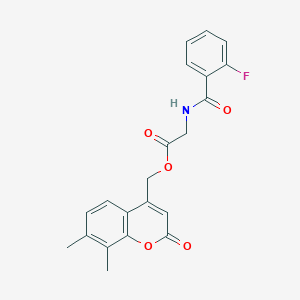
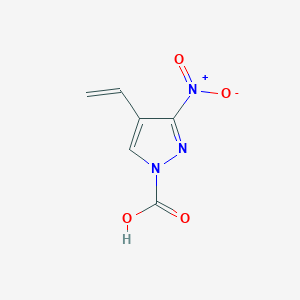
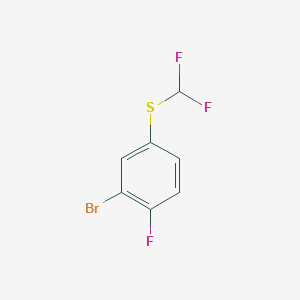
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)
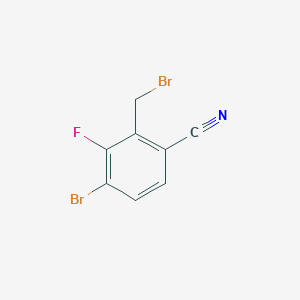
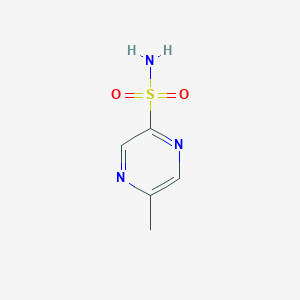
![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
